molecular formula C10H16N4O3 B602096 Doxofylline Impurity 1 CAS No. 1429636-74-7

Doxofylline Impurity 1

Cat. No. B602096
M. Wt: 240.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Doxofylline Impurity 1 is a chemical compound that is commonly used in pharmaceutical research and development . It is a byproduct of the synthesis of doxofylline, which is a medication used to treat respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD) .


Synthesis Analysis

Doxofylline Impurity 1 is used in the pharmaceutical industry as a reference standard for the analysis of doxofylline and its related compounds . It is also used as a starting material for the synthesis of other pharmaceutical compounds .


Molecular Structure Analysis

The molecular formula for Doxofylline Impurity 1 is C10H16N4O3 . It is an impurity of Theophyline, a xanthine derivative with diuretic, cardiac stimulant, and smooth muscle relaxant activities .


Chemical Reactions Analysis

The chemical structure of Doxofylline and its impurities, including Doxofylline Impurity 1, can be analyzed using methods such as HPLC-MS/MS and nuclear magnetic resonance .


Physical And Chemical Properties Analysis

Doxofylline Impurity 1 has a molecular weight of 240.26 g/mol . It is a white crystalline solid that is sparingly soluble in water and soluble in organic solvents such as ethanol and methanol .

Scientific Research Applications

Identification and Characterization

Doxofylline impurity 1 has been identified and characterized through various analytical techniques. Peixi Zhu et al. (2017) detected a novel impurity during quality control of doxofylline, which they identified using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) (Zhu et al., 2017). Similarly, C. Raju et al. (2017) isolated and characterized novel degradation products of doxofylline, DFL DEG-I and DFL DEG-II, using high-resolution MS, multi-dimensional NMR, and FTIR spectroscopic techniques (Raju et al., 2017).

Development of Analytical Methods

Research has been conducted to develop and validate analytical methods for doxofylline and its impurities. Rao et al. (2013) developed a stability-indicating RP-HPLC assay for doxofylline, which separated its related substances and degradants (Rao et al., 2013). Kumar et al. (2011) developed visible spectrophotometric methods for the quantitative determination of doxofylline in bulk and its dosage forms (Kumar et al., 2011).

Stability Studies

Stability studies are crucial in understanding the behavior of pharmaceuticals under various conditions. Patil et al. (2013) studied the stability behavior of doxofylline under different stress conditions using a newly developed stability-indicating HPLC method (Patil et al., 2013). Paul et al. (2020) conducted research to develop a UV-Spectrophotometric method to estimate the amount of doxofylline in bulk and tablets, focusing on validating parameters and methodology (Paul et al., 2020).

Pharmacological and Clinical Studies

Doxofylline impurity 1 has also been studied in the context of its pharmacological and clinical implications. Riffo-Vasquez et al. (2014) investigated the anti-inflammatory properties of doxofylline in lung inflammation induced by lipopolysaccharide in mice (Riffo-Vasquez et al., 2014). Franzone et al. (1989) studied the prophylactic effect of doxofylline against bronchoconstriction and pleurisy induced by PAF (Franzone et al., 1989).

Future Directions

Doxofylline, from which Doxofylline Impurity 1 is derived, has shown similar efficacy to theophylline but with significantly fewer side effects in animal and human studies . Future research could investigate the use of Doxofylline and its impurities, including Doxofylline Impurity 1, in the treatment of respiratory disorders .

properties

IUPAC Name

3-(1,3-dioxolan-2-ylmethyl)-N-methyl-5-(methylamino)imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3/c1-11-9-8(10(15)12-2)14(6-13-9)5-7-16-3-4-17-7/h6-7,11H,3-5H2,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNGFFZEKHUMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N(C=N1)CC2OCCO2)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Doxofylline Impurity 1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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